molecular formula C46H55Cl2NO16 B601183 Docetaxel Impurity 1 CAS No. 158810-73-2

Docetaxel Impurity 1

Numéro de catalogue: B601183
Numéro CAS: 158810-73-2
Poids moléculaire: 948.83
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Docetaxel Impurity 1 is a byproduct formed during the synthesis of Docetaxel, a chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug. This compound is one such impurity that needs to be monitored and controlled during the production of Docetaxel .

Méthodes De Préparation

The preparation of Docetaxel Impurity 1 involves synthetic routes similar to those used in the synthesis of Docetaxel. The process typically includes the following steps:

Analyse Des Réactions Chimiques

Docetaxel Impurity 1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Analytical Methodologies

The detection and quantification of Docetaxel Impurity 1 are critical for ensuring the quality and safety of pharmaceutical products. Recent studies have developed advanced chromatographic methods to address these challenges.

Ultra Performance Liquid Chromatography (UPLC) Methodology:

  • A novel UPLC method was developed to quantify Docetaxel and its related impurities, including this compound. This method demonstrated high precision and accuracy, with limits of quantification (LOQ) for impurities as low as 0.004% to 0.006% .
  • The method's stability-indicating capability was validated through forced degradation studies, confirming the separation of Docetaxel from its impurities under various stress conditions (e.g., acidic, basic, oxidative) .

HPLC Techniques:

  • High-performance liquid chromatography (HPLC) methods have also been employed to evaluate the pharmaceutical quality of Docetaxel injections. These methods achieved LOQ values below 0.2 µg/ml for known impurities .
  • The precision of HPLC methods was evaluated with relative standard deviations (RSD) for impurities below 5%, ensuring reliable results for quality control .

Stability Studies

Stability studies are essential for understanding the behavior of Docetaxel formulations over time. Research indicates that different impurities can affect the stability and efficacy of Docetaxel.

Degradation Studies:

  • Studies have shown that several degradation products arise during storage and handling of Docetaxel formulations. The identification and characterization of these degradation products are crucial for assessing their impact on therapeutic outcomes .
  • The stability-indicating methodologies developed allow for the differentiation between drug-related impurities and degradation products, which is vital for maintaining the integrity of pharmaceutical formulations .

Clinical Implications

The presence of impurities such as this compound can influence clinical outcomes and patient safety.

Clinical Toxicity Observations:

  • Observational studies have highlighted differences in clinical toxicity associated with various formulations of Docetaxel. Formulations with lower impurity content demonstrated reduced incidences of adverse effects such as anemia and hypersensitivity reactions .
  • Conversely, higher impurity levels were linked to increased toxicity profiles, necessitating careful monitoring during treatment .

Combination Therapies:

  • Recent clinical trials have investigated the efficacy of combination therapies involving Docetaxel and other agents (e.g., S-1) for treating advanced gastric cancer. The addition of Docetaxel has shown superior survival benefits compared to monotherapy, underscoring its importance in enhancing therapeutic efficacy despite potential impurity concerns .

Summary Table of Findings

Study Type Methodology Findings
Analytical MethodologyUPLCHigh precision; LOQ < 0.006% for impurities .
Analytical MethodologyHPLCLOQ < 0.2 µg/ml; RSD < 5% for precision .
Stability StudyForced DegradationIdentification of degradation products; stability confirmed .
Clinical ObservationToxicity StudyLower impurities correlate with reduced adverse effects .
Clinical TrialCombination TherapyEnhanced survival rates with combination therapy .

Mécanisme D'action

The mechanism of action of Docetaxel Impurity 1 is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that impurities can affect the stability, efficacy, and safety of the drug. The molecular targets and pathways involved in the action of this compound are not well-defined, but it is essential to monitor and control its levels to ensure the quality of the drug .

Comparaison Avec Des Composés Similaires

Docetaxel Impurity 1 can be compared with other impurities formed during the synthesis of Docetaxel, such as:

    Docetaxel Impurity E: This impurity is formed during the esterification step and has a similar chemical structure to this compound.

    Docetaxel Impurity F: This impurity is formed during the acylation step and has a different chemical structure compared to this compound.

    Docetaxel Impurity G: This impurity is formed during the cyclization step and has a unique chemical structure compared to this compound.

The uniqueness of this compound lies in its specific formation pathway and its potential impact on the quality and safety of Docetaxel .

Activité Biologique

Docetaxel is a widely used chemotherapeutic agent, primarily for treating various cancers, including breast, lung, and prostate cancers. However, the presence of impurities, such as Docetaxel Impurity 1 (commonly referred to as 7-epidocetaxel), raises concerns regarding its biological activity and potential effects on treatment outcomes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for cancer therapy.

Chemical Structure and Properties

This compound is an isomer of docetaxel characterized by a hydroxyl group at the C7 position. This structural modification can influence its pharmacokinetics and pharmacodynamics compared to the parent compound.

Cytotoxicity

Research has shown that 7-epidocetaxel exhibits reduced cytotoxic effects compared to docetaxel. In vitro studies demonstrated that the IC50 values for 7-epidocetaxel were significantly higher than those for docetaxel across various cancer cell lines, indicating lower potency in inducing cell death .

Like docetaxel, 7-epidocetaxel acts by stabilizing microtubules and inhibiting their depolymerization, which disrupts mitotic spindle formation during cell division. However, the efficacy of this mechanism may be compromised due to its altered binding affinity to tubulin .

Comparative Biological Activity

The following table summarizes key differences between docetaxel and its impurity:

Parameter Docetaxel This compound (7-epidocetaxel)
IC50 (μM) Lower (more potent)Higher (less potent)
Mechanism of Action Microtubule stabilizationSimilar but less effective
Cytotoxicity HighModerate
Clinical Relevance Approved for useLimited data; potential safety concerns

Case Studies

A study conducted on the metabolic profile of docetaxel indicated that 7-epidocetaxel was present in significant quantities in plasma samples post-administration . In patients treated with docetaxel, the mean concentration of 7-epidocetaxel was found to be approximately 14.4% of total plasma levels at the end of infusion (EOI) . This suggests that while it is a minor component, it could still contribute to overall drug activity and potential side effects.

Another investigation focused on the in vivo antitumor properties of 7-epidocetaxel showed that it retained some level of antitumor activity but was less effective than docetaxel in xenograft models . The study highlighted the need for further research to fully understand its implications in clinical settings.

Safety Profile

The safety profile of docetaxel is well-documented; however, data specifically regarding 7-epidocetaxel is limited. Preliminary studies suggest that while it may have a lower efficacy, it could also exhibit a different toxicity profile compared to docetaxel, necessitating caution in its evaluation .

Propriétés

Numéro CAS

158810-73-2

Formule moléculaire

C46H55Cl2NO16

Poids moléculaire

948.83

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.